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Introduction
2,3-Difluoro-6-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, represents a

chemical scaffold of interest in medicinal chemistry and materials science. Its structural

features, including the presence of two fluorine atoms and a methoxy group on the benzoic

acid core, suggest potential for unique physicochemical and biological properties. Fluorine

substitution is a well-established strategy in drug design to modulate metabolic stability, binding

affinity, and lipophilicity. This technical guide provides a comprehensive overview of the

available data on 2,3-Difluoro-6-methoxybenzoic acid, including its chemical identity,

physicochemical properties, a proposed synthetic route, and a general workflow for the

characterization of such novel compounds.

Chemical Identity and Physicochemical Properties
The fundamental identifiers and physicochemical properties of 2,3-Difluoro-6-
methoxybenzoic acid are summarized below. It is important to note that while some data is

experimentally determined, other values are predicted based on computational models.

Table 1: Chemical Identifiers for 2,3-Difluoro-6-methoxybenzoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1308173?utm_src=pdf-interest
https://www.benchchem.com/product/b1308173?utm_src=pdf-body
https://www.benchchem.com/product/b1308173?utm_src=pdf-body
https://www.benchchem.com/product/b1308173?utm_src=pdf-body
https://www.benchchem.com/product/b1308173?utm_src=pdf-body
https://www.benchchem.com/product/b1308173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 2,3-Difluoro-6-methoxybenzoic acid

CAS Number 773873-26-0

Molecular Formula C₈H₆F₂O₃

Molecular Weight 188.13 g/mol

Canonical SMILES COC1=C(C(=C(C=C1)F)F)C(=O)O

InChI
InChI=1S/C8H6F2O3/c1-13-5-3-2-

4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)

InChIKey MMTKYWQMCSZCGW-UHFFFAOYSA-N

Table 2: Physicochemical Data for 2,3-Difluoro-6-methoxybenzoic acid

Property Value Source

Appearance
White to pale cream crystals or

powder

Thermo Scientific Chemicals[1]

[2]

Melting Point 123.5-129.5 °C Thermo Scientific Chemicals[2]

XlogP (Predicted) 1.6 PubChem[3]

Monoisotopic Mass 188.0285 Da PubChem[3]

Table 3: Predicted Collision Cross Section (CCS) Data
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 189.03578 131.4

[M+Na]⁺ 211.01772 141.7

[M-H]⁻ 187.02122 132.2

[M+NH₄]⁺ 206.06232 151.0

[M+K]⁺ 226.99166 139.8

Data sourced from

PubChem[3]

Synthesis and Experimental Protocols
Currently, a specific published experimental protocol for the synthesis of 2,3-Difluoro-6-
methoxybenzoic acid is not readily available. However, a detailed procedure for its immediate

precursor, 2,3-Difluoro-6-methoxybenzaldehyde, has been described. A logical and efficient

subsequent step would be the oxidation of this aldehyde to the desired carboxylic acid. The

Pinnick oxidation is a mild and selective method suitable for this transformation, known for its

tolerance of various functional groups.[4]

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
(Precursor)
This protocol is adapted from the procedure found on ChemicalBook.

Experimental Protocol:

A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is

further diluted with 250 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.

The solution is cooled to -75 °C.

A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added

dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred

for 1 hour.
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Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added dropwise, and stirring

is continued for 10 minutes at -70 °C.

Upon completion of the reaction, 30 mL of acetic acid and 400 mL of water are added, and

the mixture is warmed to 10 °C.

The product is extracted with diethyl ether (2 x 300 mL).

The combined organic phases are washed sequentially with water (250 mL), 0.2 N aqueous

hydrochloric acid (400 mL), and brine (2 x 250 mL).

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed

under reduced pressure to yield a red to orange oil, which crystallizes upon standing.

The crude product is purified by recrystallization from ether/petroleum ether (40-60 °C) to

afford 2,3-difluoro-6-methoxybenzaldehyde.

Proposed Synthesis of 2,3-Difluoro-6-methoxybenzoic
acid via Pinnick Oxidation
Experimental Protocol:

In a flask equipped with a magnetic stirrer, dissolve 2,3-difluoro-6-methoxybenzaldehyde (1

equivalent) in tert-butanol.

Add 2-methyl-2-butene (a scavenger, typically 4-5 equivalents).

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and

sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.

Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde

at room temperature.

Stir the reaction mixture at room temperature and monitor the progress by thin-layer

chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

sulfite (Na₂SO₃).

Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the

aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

The crude 2,3-Difluoro-6-methoxybenzoic acid can be further purified by recrystallization

or column chromatography.

Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the

biological activity of 2,3-Difluoro-6-methoxybenzoic acid or its interaction with any specific

signaling pathways. Research into the biological effects of this compound would be a novel

area of investigation.

General Experimental Workflow for Compound
Characterization
For a newly synthesized compound like 2,3-Difluoro-6-methoxybenzoic acid, a systematic

workflow is essential to determine its structure, purity, and potential biological activity. The

following diagram illustrates a general workflow for the characterization of a novel chemical

entity.
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General Experimental Workflow for Characterization of a Novel Chemical Compound

Synthesis & Purification

Structural & Purity Analysis

Biological Evaluation (Hypothetical)

Data Analysis & Reporting

Chemical Synthesis

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(e.g., HRMS) IR Spectroscopy

Purity Assessment
(e.g., HPLC, Elemental Analysis)

In Vitro Assays
(e.g., Enzyme Inhibition, Receptor Binding)

Data Interpretation

Cell-Based Assays
(e.g., Cytotoxicity, Pathway Modulation)

In Vivo Studies
(e.g., Animal Models)

Publication/Patenting
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Caption: General workflow for the characterization of a novel chemical compound.
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Conclusion
2,3-Difluoro-6-methoxybenzoic acid is a chemical entity with potential for further exploration

in various scientific domains. This guide has consolidated the currently available data on its

identity and physicochemical properties. While a specific synthetic protocol for this compound

is not published, a reliable route has been proposed based on the synthesis of its immediate

precursor. A significant knowledge gap exists regarding its biological activity and mechanism of

action, presenting an opportunity for future research. The provided general workflow for

compound characterization offers a roadmap for the systematic investigation of this and other

novel molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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